molecular formula C22H19ClN2O5S B2836992 3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide CAS No. 922036-80-4

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

Cat. No. B2836992
M. Wt: 458.91
InChI Key: LDZCRIDIBKGBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound often involves multiple steps, each with its own set of reactants, conditions, and yields. Researchers typically use a variety of techniques to characterize the product at each step, such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy.



Chemical Reactions Analysis

Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and applications. This often involves studying the compound’s reactivity with various reagents under different conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can often be found in chemical databases. These properties can also be determined experimentally using various analytical techniques.


Scientific Research Applications

Carbonic Anhydrase Inhibition

A novel class of [1,4]oxazepine-based primary sulfonamides demonstrated potent inhibition of therapeutically relevant human carbonic anhydrases. This class was synthesized through a clean reaction at room temperature, involving bis-electrophilic phenols bearing an NH-acidic functionality. The primary sulfonamide functionality facilitated the [1,4]oxazepine ring construction and acted as a zinc-binding group, crucial for enzyme inhibition (Sapegin et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. Material Safety Data Sheets (MSDS) can also provide information on the potential hazards of a compound, as well as precautions for safe handling and use.


Future Directions

The potential applications and future directions for research on a compound often depend on its unique properties and reactivity. This could involve further studies to better understand the compound’s mechanism of action, modifications to improve its properties, or exploration of its potential uses in areas such as medicine, materials science, or catalysis.


Please note that this is a general guide and the specific analysis may vary depending on the nature of the compound and the available resources. For detailed information, it’s always best to consult a professional in the field or refer to the relevant scientific literature.


properties

IUPAC Name

3-chloro-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-13-4-7-21-18(10-13)25(2)22(26)16-11-14(5-8-19(16)30-21)24-31(27,28)15-6-9-20(29-3)17(23)12-15/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZCRIDIBKGBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide

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